molecular formula C18H15ClN2O2 B5180212 N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine

Cat. No.: B5180212
M. Wt: 326.8 g/mol
InChI Key: MTDSWVKGTIVQIE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinoline core using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are involved in DNA replication and cell division.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-6-18(21-15-8-13(19)3-4-14(11)15)20-9-12-2-5-16-17(7-12)23-10-22-16/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSWVKGTIVQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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